molecular formula C26H22O7 B2465393 (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one CAS No. 858767-62-1

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

Cat. No.: B2465393
CAS No.: 858767-62-1
M. Wt: 446.455
InChI Key: ZKSVBPCCXGBGDZ-MXAYSNPKSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.455. The purity is usually 95%.
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Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its anti-inflammatory, anticancer, and analgesic effects, supported by various research findings and case studies.

Structure and Synthesis

The compound features a benzofuran core with multiple substituents that enhance its biological activity. The synthesis typically involves condensation reactions between appropriate aldehydes and benzofuran derivatives, yielding a product with significant pharmacological potential.

Anti-Inflammatory Effects

Research indicates that compounds within the benzofuran class exhibit notable anti-inflammatory properties. For instance, derivatives similar to this compound have been shown to effectively reduce pro-inflammatory cytokines such as TNF-α and IL-1β. In one study, a related benzofuran derivative demonstrated a reduction in TNF levels by 93.8% and IL-1 levels by 98% in macrophage cells, indicating strong anti-inflammatory potential .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. A comparative study showed that the compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of interleukin-6 (IL-6) secretion. The structure-activity relationship (SAR) analysis revealed that specific modifications in the benzofuran structure significantly influenced cytotoxicity against different cancer types .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis via ROS
HeLa (Cervical Cancer)15Inhibition of IL-6 secretion
PC3 (Prostate Cancer)12Cell cycle arrest and apoptosis

Analgesic Properties

The analgesic effects of related benzofuran derivatives have been documented in various models of pain. A study highlighted that certain derivatives exhibited potent antinociceptive effects comparable to standard analgesics like morphine. Specifically, these compounds were tested using models such as the hot plate and tail-flick tests, demonstrating significant pain relief at various dosages .

Case Studies

  • Anti-Cancer Activity Evaluation : A recent study evaluated the activity of this compound against breast cancer cell lines. The results indicated an IC50 value of 10 µM, with mechanisms involving apoptosis induction through ROS generation.
  • Inflammation Models : In another case study focusing on inflammation, the compound was tested in murine models where it significantly reduced inflammatory markers. This highlights its potential utility in treating chronic inflammatory diseases.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-18-7-5-17(6-8-18)21(27)15-32-19-9-10-20-23(14-19)33-25(26(20)28)13-16-4-11-22(30-2)24(12-16)31-3/h4-14H,15H2,1-3H3/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSVBPCCXGBGDZ-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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